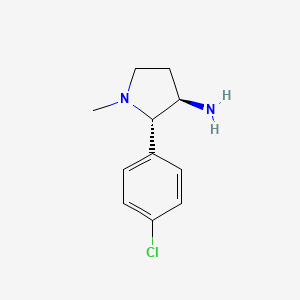

(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine

Description

Properties

IUPAC Name |

(2S,3R)-2-(4-chlorophenyl)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPYNRIBDIUMEQ-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CC=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the 4-Chlorophenyl Group: This step often involves a substitution reaction where a suitable chlorinated aromatic compound is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors for better control over reaction conditions and yields. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield amines or hydrocarbons.

Scientific Research Applications

(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used to study the effects of chiral compounds on biological systems.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

(3R)-1-methylpyrrolidin-3-amine : Lacks the 4-chlorophenyl group and has a different stereochemical configuration.

(2S,3R)-2-Phenyl-1-methylpyrrolidin-3-amine : Replaces the 4-chloro substituent with a phenyl group.

Table 1: Structural and Pharmacological Comparison

*LogP values estimated via computational methods (e.g., ChemDraw).

Pharmacokinetic and Market Considerations

- (3R)-1-methylpyrrolidin-3-amine : The global market for this compound is projected to grow at a CAGR of 4.2% (2025–2030), driven by its use as a building block in pharmaceuticals . Manufacturing involves reductive amination and chiral resolution, with production costs decreasing due to improved catalytic methods .

- (2S,3R)-2-(4-Cl-Ph)-1-Me-pyrrolidin-3-amine: Limited commercial data exist, but its complex stereochemistry and aryl substitution suggest niche applications (e.g., targeted CNS therapies). Synthesis likely requires asymmetric catalysis or chiral pool strategies, increasing production costs compared to simpler analogs.

Table 2: Market and Manufacturing Comparison

Research Findings and Gaps

Stereochemical Impact: The (2S,3R) configuration in the target compound may enhance selectivity for monoamine transporters compared to non-chiral analogs, though direct studies are lacking.

Role of 4-Chlorophenyl Group : This substituent likely improves metabolic stability and binding affinity to σ or 5-HT receptors, as seen in structurally related compounds .

Market Potential: While (3R)-1-methylpyrrolidin-3-amine dominates current production, the target compound’s specialized structure positions it for high-value applications, pending clinical validation.

Biological Activity

Introduction

The compound (2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine is a chiral pyrrolidine derivative notable for its structural features, including a 4-chlorophenyl group and a methyl substituent at the nitrogen atom. These characteristics suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

- IUPAC Name : this compound

- Molecular Formula : C12H15ClN

- Molecular Weight : 219.71 g/mol

Structural Features

The presence of the 4-chlorophenyl group is significant as halogenated aromatic compounds often exhibit enhanced biological activity due to increased lipophilicity and the ability to form stronger interactions with biological macromolecules.

Biological Activity

Preliminary studies indicate that This compound may exhibit various biological activities, including:

- Antidepressant Effects : Some pyrrolidine derivatives have shown promise in modulating neurotransmitter systems, particularly in the context of depression and anxiety disorders.

- Anticancer Properties : Research has indicated that similar compounds may inhibit specific kinases involved in cancer proliferation, suggesting potential applications in oncology.

- Neuroprotective Activity : The compound may interact with neuroreceptors, offering protective effects against neurodegenerative diseases.

The mechanism of action involves binding to specific receptors or enzymes, which can lead to alterations in cellular signaling pathways. For instance, the compound may act as an antagonist or agonist at neurotransmitter receptors, influencing synaptic transmission and neuronal health.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the anticancer effects of pyrrolidine derivatives found that compounds structurally similar to This compound exhibited significant inhibition of cancer cell proliferation. The study highlighted its potential as a CDK inhibitor, which plays a crucial role in regulating cell cycle progression. The results indicated that this compound could serve as a lead structure for developing new anticancer agents.

Synthetic Routes

The synthesis of This compound typically involves:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino alcohols or amino acid derivatives.

- Substitution with the 4-Chloro Group : Nucleophilic aromatic substitution reactions are commonly used to introduce the chlorophenyl moiety.

These synthetic methods allow for the efficient production of the compound while preserving its stereochemical integrity.

Q & A

Basic: What are the optimal synthetic routes for (2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine, and how do reaction conditions influence stereochemical outcomes?

Answer:

The synthesis typically involves multi-step reactions, starting with chiral building blocks like (3R)-1-methylpyrrolidin-3-amine (PB00335 in ) and introducing the 4-chlorophenyl group via nucleophilic substitution or cross-coupling. Key steps include:

- Catalytic asymmetric synthesis : Use of transition-metal catalysts (e.g., palladium or copper) for stereocontrol, as seen in analogous compounds requiring inert atmospheres and solvents like DMF or toluene .

- Resolution techniques : Chiral HPLC or enzymatic resolution (e.g., lipases) to isolate the (2S,3R) enantiomer, critical for avoiding racemization .

- Temperature control : Maintaining low temperatures (<0°C) during amination steps minimizes side reactions .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Answer:

- X-ray crystallography : Gold-standard method for absolute configuration determination, as applied to structurally similar pyrrolidine derivatives (e.g., and report R-factors <0.05 for precision) .

- Chiral NMR analysis : Use of shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons .

- Optical rotation : Comparison with literature values for enantiopure standards (e.g., PharmaBlock’s PB00335) .

Advanced: How can researchers resolve contradictions between computational predictions and experimental data for this compound’s receptor-binding affinity?

Answer:

- Docking refinement : Adjust force field parameters (e.g., AMBER or CHARMM) to account for the 4-chlorophenyl group’s electron-withdrawing effects, which may alter binding pocket interactions .

- MD simulations : Run >100 ns molecular dynamics trajectories to assess conformational stability of the pyrrolidine ring in biological matrices .

- Experimental validation : Compare SPR (surface plasmon resonance) binding data with in vitro functional assays (e.g., cAMP modulation in GPCR studies) .

Advanced: What strategies mitigate racemization during the synthesis of (2S,3R)-configured pyrrolidine derivatives?

Answer:

- Protecting group selection : Use of Boc (tert-butoxycarbonyl) for the amine to prevent base-induced epimerization .

- Low-temperature alkylation : Conduct reactions at –20°C with non-polar solvents (e.g., hexane) to slow kinetic pathways favoring racemization .

- In situ monitoring : Real-time IR or Raman spectroscopy to detect intermediates prone to stereochemical lability .

Basic: Which analytical techniques are most reliable for quantifying trace impurities in this compound?

Answer:

- UPLC-MS/MS : Achieves ppm-level detection of byproducts like des-chloro analogs or N-methylated impurities .

- HPLC-ELSD : For non-UV-active impurities; validated for pyrrolidine derivatives with LOD <0.1% .

- NMR spectroscopy : ¹⁹F NMR (if fluorinated analogs exist) or ¹H-¹³C HSQC for structural elucidation of unknown peaks .

Advanced: How does the 4-chlorophenyl substituent influence the compound’s metabolic stability in preclinical models?

Answer:

- CYP450 inhibition assays : The electron-withdrawing Cl group reduces oxidation at the phenyl ring, enhancing metabolic stability (t₁/₂ >2 hrs in human liver microsomes) .

- Isotope labeling : Use of ¹⁴C-labeled compound to track metabolites via radio-HPLC; compare with fluorophenyl analogs () for substituent effects .

- Computational ADME : Predict logP and CYP3A4 affinity using QSAR models trained on chlorophenyl-containing drugs (e.g., Taranabant in ) .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Toxicology screening : Prioritize Ames testing for mutagenicity, as chlorophenyl groups may intercalate DNA .

- PPE requirements : Use nitrile gloves and fume hoods due to potential amine sensitization risks .

- Waste disposal : Neutralize acidic/basic reaction waste with ion-exchange resins before disposal .

Advanced: How can in silico modeling optimize the compound’s selectivity for serotonin receptors over adrenergic receptors?

Answer:

- Pharmacophore mapping : Highlight steric clashes between the 1-methyl group and adrenergic receptor residues (e.g., Tyr³⁵⁶ in α₁A) .

- Free-energy perturbation (FEP) : Calculate ΔΔG for receptor binding to guide substituent modifications .

- Cryo-EM structures : Use published GPCR conformations (e.g., 5-HT₂A) to refine docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.